4-Aminobutyl-DOTA
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Overview
Description
4-Aminobutyl-DOTA, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide, is a bifunctional chelator. It is a derivative of the macrocyclic compound DOTA, which is widely used in the field of nuclear medicine for its ability to form stable complexes with metal ions. This compound is particularly useful in the conjugation of peptides and radionuclides for tumor pre-targeting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobutyl-DOTA typically involves the functionalization of the DOTA macrocycle. One common method is the solid-phase synthesis, where DOTA is prepared from a cyclen precursor on a solid-phase support. This method allows for the efficient and high-purity preparation of DOTA-linked peptides .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced chelating agent technology. The process includes the preparation of the DOTA chelator from commercial DOTA-tris and its subsequent linkage to peptides. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutyl-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions.
Complexation Reactions: The macrocyclic structure of DOTA allows it to form stable complexes with metal ions, such as gadolinium and gallium.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts (e.g., gadolinium chloride, gallium nitrate) and organic solvents (e.g., dimethyl sulfoxide, methanol).
Major Products:
Scientific Research Applications
4-Aminobutyl-DOTA has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent for the preparation of metal complexes.
Biology: Employed in the conjugation of peptides for targeted imaging and therapy.
Medicine: Utilized in the development of radiopharmaceuticals for positron emission tomography (PET) and magnetic resonance imaging (MRI).
Industry: Applied in the production of advanced imaging agents and therapeutic compounds
Mechanism of Action
The mechanism of action of 4-Aminobutyl-DOTA involves its ability to form stable complexes with metal ions. These complexes can then target specific molecular pathways in the body. For example, in tumor imaging, the metal-DOTA complex binds to receptors on tumor cells, allowing for precise imaging and diagnosis .
Comparison with Similar Compounds
DOTA: The parent compound, widely used in imaging and therapy.
DOTAPAM and DOTAZOL: DOTA derivatives used for bone targeting in radiotherapy and imaging.
Uniqueness: 4-Aminobutyl-DOTA is unique due to its bifunctional nature, allowing it to conjugate with both peptides and radionuclides. This makes it highly versatile for various applications in imaging and therapy .
Properties
Molecular Formula |
C20H38N6O7 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[4-[2-(4-aminobutylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H38N6O7/c21-3-1-2-4-22-17(27)13-23-5-7-24(14-18(28)29)9-11-26(16-20(32)33)12-10-25(8-6-23)15-19(30)31/h1-16,21H2,(H,22,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
HXARYNXJCBHKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCN)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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